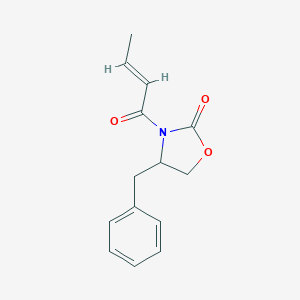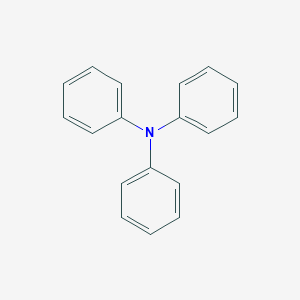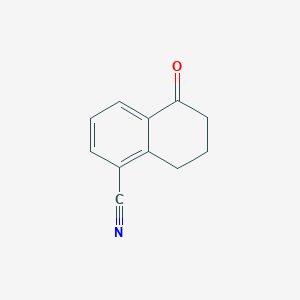
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Descripción general
Descripción
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, also known as THN, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a nitrile group and a carbonyl group. THN is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In
Aplicaciones Científicas De Investigación
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been found to possess antifungal and antibacterial activity, indicating its potential use in the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation, so the inhibition of COX enzymes by 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile could explain its anti-inflammatory and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been found to exhibit antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been shown to have a neuroprotective effect, suggesting its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. However, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has some limitations as well. It is a reactive compound that can be difficult to handle, and its stability can be affected by factors such as temperature and pH.
Direcciones Futuras
There are several potential future directions for research involving 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. One area of interest is the development of new drugs based on 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's anti-inflammatory and analgesic properties. Another area of potential research is the investigation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's mechanism of action and to explore its potential use in the development of new antimicrobial agents.
Propiedades
Número CAS |
138764-20-2 |
|---|---|
Nombre del producto |
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
Fórmula molecular |
C11H9NO |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1,3,5H,2,4,6H2 |
Clave InChI |
VIHLGHRPFVEQBU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
SMILES canónico |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

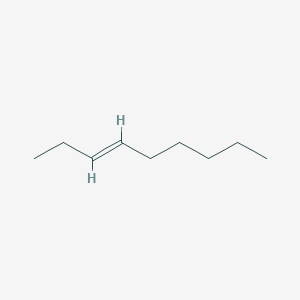
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
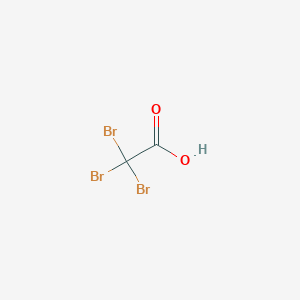
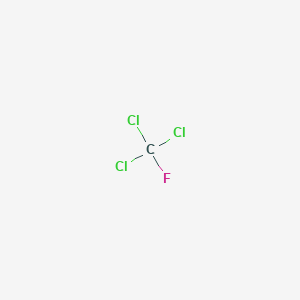
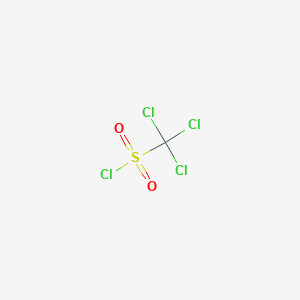
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
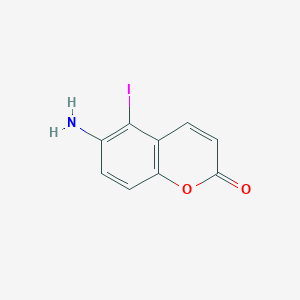
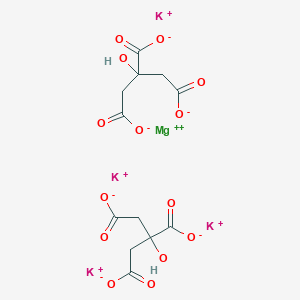
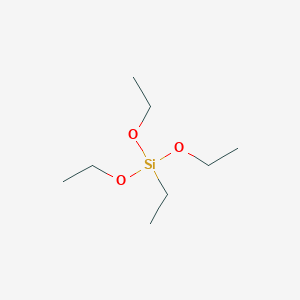
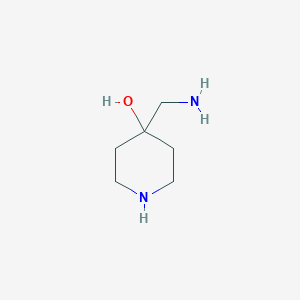
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
